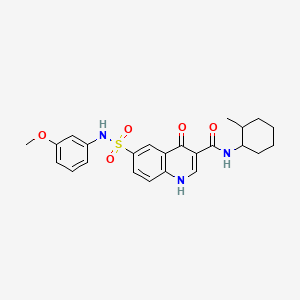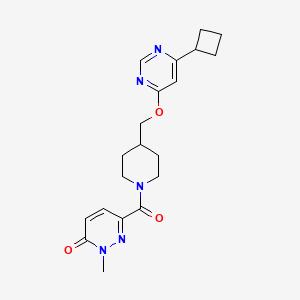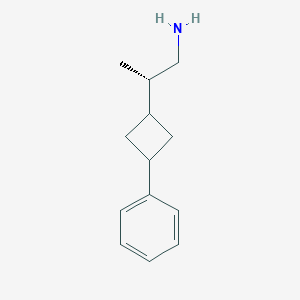
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine is a chemical compound used in scientific research for its potential therapeutic effects. It is also known as PCPr and has a molecular formula of C13H17N.
Mécanisme D'action
The mechanism of action of (2S)-2-(3-Phenylcyclobutyl)propan-1-amine is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It may also modulate the activity of the dopamine system.
Biochemical and Physiological Effects:
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain. It has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(3-Phenylcyclobutyl)propan-1-amine in lab experiments is that it has been shown to have anxiolytic and antidepressant-like effects in animal models. This makes it a potentially useful compound for studying anxiety and depression. However, one limitation of using (2S)-2-(3-Phenylcyclobutyl)propan-1-amine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving (2S)-2-(3-Phenylcyclobutyl)propan-1-amine. One direction is to further investigate its mechanism of action. This could involve studying its effects on different neurotransmitter systems and receptors. Another direction is to study its potential therapeutic effects in humans. This could involve conducting clinical trials to test its efficacy and safety in treating anxiety, depression, and drug addiction. Additionally, it could be studied for its potential use in treating other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis method of (2S)-2-(3-Phenylcyclobutyl)propan-1-amine involves the reaction of 3-phenylcyclobutanone with L-alanine methyl ester hydrochloride in the presence of sodium hydride. This reaction yields (2S)-2-(3-Phenylcyclobutyl)propan-1-amine as a white solid with a yield of 70-80%.
Applications De Recherche Scientifique
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(2S)-2-(3-phenylcyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-13(8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3/t10-,12?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHUIOWQXYLBOY-QFWMXSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Phenylcyclobutyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)
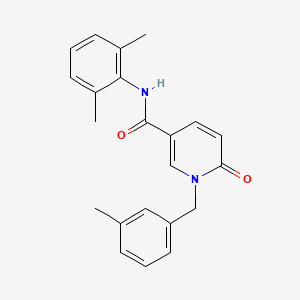
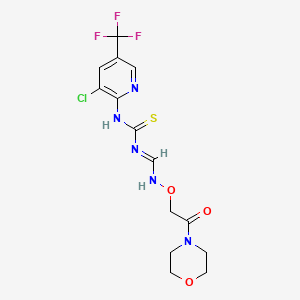
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

![Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2857498.png)
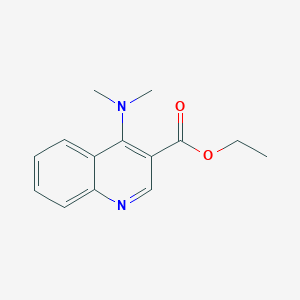
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)
